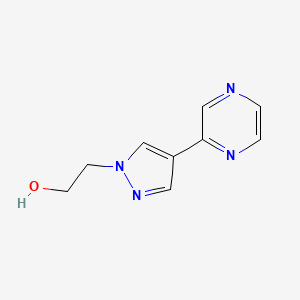

2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(4-pyrazin-2-ylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c14-4-3-13-7-8(5-12-13)9-6-10-1-2-11-9/h1-2,5-7,14H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXBXFLXBHKIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CN(N=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Use of a Substituted Hydrazine:an Alternative Strategy is to Incorporate the Ethanol Side Chain from the Very Beginning of the Synthesis. by Using 2 Hydroxyethylhydrazine As the Hydrazine Component in the Condensation Reaction with a Pyrazinyl 1,3 Dicarbonyl Compound, the 2 4 Pyrazin 2 Ylpyrazol 1 Yl Ethanol Molecule Can Be Assembled in a More Convergent Manner. This Approach Avoids the Separate N Alkylation Step and Any Associated Regioselectivity Issues. the Synthesis of 2 Hydroxyethylhydrazine Itself Can Be Achieved from the Reaction of Hydrazine with Ethylene Oxide.

Total Synthesis Approaches for 2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol

Proposed Synthetic Route:

Step 1: Synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione (B3079463) The synthesis could begin with a Claisen condensation reaction. Commercially available 2-acetylpyrazine can be treated with a strong base, such as sodium ethoxide or sodium hydride, to form an enolate. This enolate would then react with ethyl acetate (B1210297) as the acylating agent. An acidic workup would yield the desired 1,3-dicarbonyl intermediate, 1-(pyrazin-2-yl)butane-1,3-dione.

Step 2: Synthesis of 2-Hydroxyethylhydrazine (B31387) This reagent can be prepared by the controlled reaction of hydrazine (B178648) hydrate (B1144303) with ethylene (B1197577) oxide in a suitable solvent like ethanol (B145695). nih.gov Careful control of stoichiometry and temperature is necessary to favor mono-alkylation and minimize the formation of bis-alkylated products.

Step 3: Cyclocondensation to form this compound The final step involves the Knorr-type cyclocondensation. The 1-(pyrazin-2-yl)butane-1,3-dione from Step 1 is reacted with 2-hydroxyethylhydrazine from Step 2. The reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid, and heated to drive the reaction to completion via dehydration. This single step constructs the pyrazole (B372694) ring and installs both the pyrazine (B50134) and the ethanol side chains in their correct positions, yielding the final target molecule, this compound.

This proposed synthesis is convergent, relies on well-established reactions, and strategically avoids the potential regioselectivity problems associated with post-modification of the pyrazole ring.

Green Chemistry Principles Applied to the Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives has increasingly moved towards more environmentally benign methods, aligning with the core tenets of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nist.gov Key strategies in the green synthesis of pyrazoles include the use of alternative energy sources, eco-friendly solvents and catalysts, and solvent-free reaction conditions. benthamdirect.comresearchgate.net

Microwave irradiation and ultrasound-assisted synthesis have emerged as popular techniques that often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govpharmacognosyjournal.net For instance, certain pyrazole derivatives can be synthesized in minutes with excellent yields under microwave irradiation, whereas conventional methods might require several hours. pharmacognosyjournal.net

The choice of solvent is another critical aspect of green pyrazole synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. acs.org Reactions performed in aqueous media can simplify workup procedures and reduce the environmental impact of the synthesis. acs.org Solvent-free "grinding" techniques, where reactants are physically ground together, represent another effective green approach, eliminating the need for solvents altogether and often proceeding at room temperature. nih.gov

The use of recyclable and non-toxic catalysts is also a cornerstone of green pyrazole synthesis. researchgate.net Heterogeneous catalysts, such as nano-catalysts, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. pharmacognosyjournal.netresearchgate.net

To quantify the "greenness" of a synthetic method, various metrics are employed. These include atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, and reaction mass efficiency (RME), which considers the masses of all reactants, solvents, and reagents. nih.gov The Environmental Factor (E-factor) is another useful metric that calculates the amount of waste generated per unit of product. researchgate.net

Below is a comparative overview of different synthetic methodologies for pyrazole derivatives, highlighting the advantages of green chemistry approaches.

| Methodology | Typical Reaction Time | Energy Consumption | Solvent/Catalyst | Product Yield | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Heating | Hours to days | High | Often hazardous organic solvents and homogeneous catalysts | Moderate to good | Higher waste generation, use of toxic materials |

| Microwave-Assisted Synthesis | Minutes | Low | Can be performed with green solvents or solvent-free | Good to excellent | Reduced waste and energy use |

| Ultrasound-Assisted Synthesis | Minutes to hours | Low | Often uses aqueous media | Good to excellent | Reduced energy consumption and use of hazardous solvents |

| Grinding (Solvent-free) | Minutes | Very low | None | Good to excellent | Minimal waste, no solvent use |

Spectroscopic and Analytical Characterization of Synthetic Products

The unambiguous identification and characterization of synthetic products like this compound are crucial to confirm their successful synthesis and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the protons on the pyrazine and pyrazole rings, as well as signals for the ethanol side chain.

¹³C NMR provides information about the different types of carbon atoms in a molecule. The spectrum would show characteristic signals for the aromatic carbons of the pyrazine and pyrazole rings, as well as for the aliphatic carbons of the ethanol group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the heterocyclic rings.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is a key indicator of its identity. The fragmentation pattern can provide further structural information.

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages should match the calculated values for the proposed molecular formula, providing further confirmation of the compound's identity.

The table below summarizes the expected spectroscopic and analytical data for a synthesized pyrazole derivative.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals corresponding to pyrazine ring protons, pyrazole ring protons, and methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the ethanol group. |

| ¹³C NMR | Signals for aromatic carbons of the pyrazine and pyrazole rings, and aliphatic carbons of the ethanol side chain. |

| IR Spectroscopy | Characteristic absorption bands for O-H (alcohol), aromatic and aliphatic C-H, C=N, and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |

| Elemental Analysis | Experimentally determined percentages of C, H, and N that match the calculated values for the molecular formula C₁₁H₁₂N₄O. |

Theoretical and Computational Investigations of 2 4 Pyrazin 2 Ylpyrazol 1 Yl Ethanol

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting the interaction between a small molecule (ligand) and a biological target, typically a protein. This approach helps in understanding the binding modes and affinities, which are crucial for drug design.

Ligand-Target Protein Interaction Profiling

No specific ligand-target protein interaction profiles for 2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol have been reported in the scientific literature. Docking studies on other pyrazole (B372694) derivatives have been performed to investigate their binding affinities against various enzymes and receptors, but this specific compound has not been the subject of such published research.

Prediction of Binding Modes and Affinities

There are no available data or publications that predict the binding modes and affinities of this compound with any specific protein targets.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to gain a detailed understanding of the electronic structure and properties of molecules.

Elucidation of Electronic Properties and Reactivity Descriptors

No studies detailing the electronic properties or reactivity descriptors of this compound through quantum chemical calculations have been found.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been published.

Molecular Dynamics Simulations

Molecular dynamics simulations are utilized to explore the dynamic behavior and conformational space of molecules over time, providing a more realistic picture of their interactions. There are no molecular dynamics simulation studies specifically focused on this compound in the available literature.

Assessment of Compound Stability and Dynamics in Simulated Biological Environments

Detailed studies assessing the stability and dynamics of this compound in simulated biological environments are not extensively available in the public domain. However, the general approach to understanding the behavior of a compound under such conditions involves molecular dynamics (MD) simulations.

The stability of a compound is a critical factor in its potential as a therapeutic agent. Poor stability can lead to rapid degradation and loss of efficacy. While specific experimental or simulation data for this compound is not readily found, the methodologies for such assessments are well-established in medicinal chemistry.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. For this compound, specific in silico ADME prediction data is not publicly available. However, a general assessment of related compounds and the methodologies used can provide a framework for understanding its potential profile.

In silico ADME tools predict a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are calculated using various computational models. Key parameters that are typically evaluated include:

Absorption: This pertains to how well the compound is absorbed from the site of administration, such as the gastrointestinal tract for oral drugs. Predictions often include human intestinal absorption (HIA) and cell permeability models (e.g., Caco-2).

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predicted parameters include plasma protein binding (PPB) and the blood-brain barrier (BBB) penetration.

Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize the compound and identify potential sites of metabolism on the molecule.

Excretion: This refers to the removal of the compound and its metabolites from the body. Predictions can give an indication of the likely routes of excretion.

Drug-Likeness: Several rule-based filters, such as Lipinski's Rule of Five, are used to assess the "drug-likeness" of a compound. These rules are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

While specific data for this compound is not available, studies on other pyrazole and pyrazoline derivatives often report favorable in silico ADME properties, suggesting that this class of compounds can possess drug-like characteristics. nih.govbiointerfaceresearch.commdpi.com

Below is an example of a data table that would typically be generated from in silico ADME prediction software. Please note that the values in this table are hypothetical and for illustrative purposes only, as specific data for this compound was not found in the search results.

| ADME Property | Predicted Value | Acceptable Range |

| Molecular Weight ( g/mol ) | Value Not Available | < 500 |

| LogP (Octanol/Water Partition Coefficient) | Value Not Available | -0.4 to +5.6 |

| Hydrogen Bond Donors | Value Not Available | ≤ 5 |

| Hydrogen Bond Acceptors | Value Not Available | ≤ 10 |

| Human Intestinal Absorption (%) | Value Not Available | > 80% is high |

| Blood-Brain Barrier (BBB) Permeation | Value Not Available | Varies |

| CYP2D6 Inhibitor | Value Not Available | No |

| P-glycoprotein Substrate | Value Not Available | No |

Future Research Directions and Applications in Chemical Biology

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of pyrazole (B372694) derivatives is a well-established field, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com Future synthetic efforts for creating complex analogs of 2-(4-Pyrazin-2-ylpyrazol-1-yl)ethanol could focus on diversifying the core structure. Advanced strategies may include late-stage functionalization of the pyrazine (B50134) or pyrazole rings, allowing for the rapid generation of a library of analogs. Multi-component reactions could also offer an efficient route to novel derivatives. ias.ac.in The development of regioselective synthetic methods will be crucial for controlling the substitution patterns on the heterocyclic rings, which is often key to modulating biological activity. mdpi.com

A hypothetical synthetic diversification strategy could involve modifying the ethanol (B145695) side chain to introduce different functionalities, such as esters, amides, or ethers, to probe interactions with biological targets. Furthermore, substitution on the pyrazine ring could be explored to enhance potency and selectivity.

| Analog | Modification | Potential Synthetic Approach |

| Analog A | Esterification of the ethanol group | Acylation with various acid chlorides |

| Analog B | Substitution on the pyrazine ring | Halogenation followed by cross-coupling reactions |

| Analog C | Introduction of a fused ring system | Annulation reaction on the pyrazole core |

Exploration of Undiscovered Biological Targets and Pathways

Pyrazole and pyrazine derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.netglobalresearchonline.net Given this precedent, a key future direction will be to screen this compound and its analogs against a broad panel of biological targets to uncover novel activities.

The pyrazole scaffold is a prominent feature in many protein kinase inhibitors. nih.gov Therefore, an initial investigation into the kinase inhibitory potential of this compound is warranted. A comprehensive kinase screen could reveal unexpected targets and provide starting points for the development of selective inhibitors. Beyond kinases, the compound could be tested against other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening in various cell-based assays could also uncover novel biological pathways affected by this molecule.

| Target Class | Rationale for Screening | Potential Therapeutic Area |

| Protein Kinases | Pyrazole is a known kinase inhibitor scaffold. nih.gov | Oncology, Inflammation |

| Proteases | Heterocyclic compounds often exhibit protease inhibitory activity. | Infectious Diseases, Oncology |

| GPCRs | Diverse structures can interact with these ubiquitous receptors. | CNS Disorders, Metabolic Diseases |

Rational Design and Synthesis of Next-Generation Derivatives

Once initial biological targets are identified, rational design can be employed to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this process, guiding the modification of the parent compound. mdpi.comnih.gov For instance, if the compound is found to be a kinase inhibitor, computational docking studies could be used to predict how analogs might bind to the ATP-binding site, informing the design of more potent inhibitors. researchgate.net

The ethanol moiety provides a convenient handle for modification without significantly altering the core heterocyclic structure. For example, converting the alcohol to an amine could introduce new hydrogen bonding interactions with a target protein. The strategic addition of substituents to the pyrazine and pyrazole rings can be used to fine-tune properties such as solubility, metabolic stability, and cell permeability. nih.gov

Integration of High-Throughput Screening and Computational Methods for Lead Identification

To accelerate the discovery of biologically active compounds based on the this compound scaffold, high-throughput screening (HTS) and computational methods will be invaluable. A library of analogs, synthesized as described in section 5.1, could be rapidly screened against a panel of biological targets using HTS. mdpi.com

In parallel, computational approaches such as virtual screening can be used to identify potential biological targets for the parent compound and its virtual analogs. chemmethod.com By docking a virtual library of pyrazin-yl-pyrazole derivatives into the crystal structures of various proteins, potential binders can be identified and prioritized for synthesis and biological evaluation. This integrated approach of HTS and computational chemistry can significantly streamline the lead identification process.

| Screening Method | Advantages | Application |

| High-Throughput Screening (HTS) | Rapidly tests thousands of compounds. | Primary screening for biological activity. |

| Virtual Screening | Cost-effective and fast. | Identifies potential protein targets and hit compounds. |

| Fragment-Based Screening | Explores chemical space efficiently. | Identifies small fragments that bind to a target. |

Utility as Chemical Probes for Biological System Elucidation

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical probes to study biological systems. researchgate.net The inherent fluorescence of some pyrazole derivatives makes them attractive candidates for the development of fluorescent probes. nih.govrsc.org By conjugating a fluorophore to the ethanol side chain, it may be possible to create a probe for visualizing specific cellular components or processes.

Furthermore, the pyrazole moiety is known to coordinate with metal ions, suggesting that derivatives of this compound could be developed as chemosensors for detecting specific metal ions in biological systems. chemrxiv.org The development of such probes would provide powerful tools for chemical biologists to investigate the roles of various ions and biomolecules in cellular function and disease.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Study | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | 2 | 65–75 | ||

| 3,5-Dichlorophenylhydrazine | Ethanol | 12 | 70–80 | ||

| 4-Chlorophenacyl bromide | DMF | 5 | 55–60 |

How is the compound purified post-synthesis, and what solvent systems are optimal?

Methodological Answer:

Purification typically involves:

Filtration : Immediate isolation of the solid product from ethanol to remove unreacted starting materials .

Recrystallization : A 1:1 DMF–EtOH mixture is ideal for removing polar byproducts while maintaining compound solubility .

Chromatography : For highly impure batches, silica gel column chromatography with EtOAc–petroleum ether (1:1) is effective .

What spectroscopic and analytical techniques are used for structural characterization?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, C=N pyrazine peaks at 1600 cm⁻¹) .

- NMR : H NMR confirms ethanol moiety integration (δ 3.6–4.0 ppm for –CHOH) and pyrazine/pyrazole proton environments .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 234.1) .

Advanced Research Questions

How can contradictions in crystallographic data be resolved during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for small-molecule refinement and OLEX2 for visualization and validation. SHELXL’s robust algorithms handle twinning and high disorder, while OLEX2’s real-time graphics aid in interpreting electron density maps .

- Validation Metrics : Cross-check R-factors (<5%), residual density peaks (<0.3 eÅ⁻³), and Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or π-stacking interactions .

How should bioactivity studies be designed to evaluate pharmacological potential?

Methodological Answer:

- Assay Design :

- Antimicrobial Testing : Use serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Cytotoxicity : Screen against Dalton's lymphoma ascites (DLA) cells via MTT assay, comparing IC values to standard drugs like doxorubicin .

- Data Interpretation : Compounds with MIC ≤25 µg/mL (bacterial) or IC ≤10 µM (cancer) are considered promising. For example, pyrazine derivatives with electron-withdrawing substituents (e.g., –NO) show enhanced activity .

Q. Table 2: Bioactivity of Pyrazine-Pyrazole Derivatives

| Compound | Antibacterial (MIC, µg/mL) | Antifungal (Zone Inhibition, mm) | Cytotoxicity (IC, µM) |

|---|---|---|---|

| Derivative A | 12.5 (E. coli) | 18 (C. albicans) | 8.5 |

| Derivative B | 25 (S. aureus) | 15 (A. niger) | 12.3 |

How can reaction mechanisms for pyrazine-ethanol conjugate formation be experimentally validated?

Methodological Answer:

- Isotopic Labeling : Use N-labeled hydrazines to track cyclization steps via N NMR .

- Kinetic Studies : Monitor reaction progress via HPLC at intervals (0, 2, 5, 12 hours) to identify rate-determining steps (e.g., nucleophilic attack on carbonyl groups) .

- Intermediate Trapping : Quench reactions at 50°C and isolate intermediates (e.g., hydrazone adducts) for FT-IR and MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.